molecular formula C9H8O4 B14323978 4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid CAS No. 104804-41-3

4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid

Katalognummer: B14323978
CAS-Nummer: 104804-41-3
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: QQVPBWWENYKAGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a but-2-enoic acid moiety at the 4-position. Furan derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of biomass-derived 5-methylfurfural as a starting material also makes the process more sustainable and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 4-(5-Methylfuran-2-yl)-4-hydroxybutanoic acid.

    Substitution: 5-Bromo-4-(5-methylfuran-2-yl)-4-oxobut-2-enoic acid.

Wissenschaftliche Forschungsanwendungen

4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antiproliferative effects on cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.

    5-Methylfurfural: A precursor in the synthesis of 4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid.

    Furan-2,5-dicarboxylic acid: An oxidation product of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a furan ring and a but-2-enoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

104804-41-3

Molekularformel

C9H8O4

Molekulargewicht

180.16 g/mol

IUPAC-Name

4-(5-methylfuran-2-yl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H8O4/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2-5H,1H3,(H,11,12)

InChI-Schlüssel

QQVPBWWENYKAGU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C(=O)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.